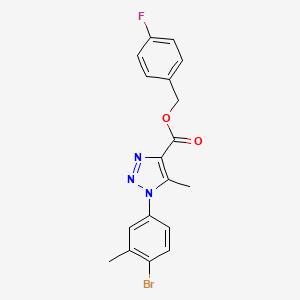
4-fluorobenzyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthetic route would depend on the desired final product and the starting materials available. Typically, such syntheses involve reactions like nucleophilic substitution, electrophilic aromatic substitution, and possibly the use of coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the aromatic rings (benzyl and phenyl groups) would likely make the overall structure planar. The electronegative atoms (fluorine and bromine) would create regions of high electron density, which could be important in its reactivity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the bromo group is a good leaving group and could be displaced in a nucleophilic substitution reaction. The methyl group on the triazole ring could potentially be oxidized. The carboxylate group could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylate group could make the compound soluble in water. The compound’s boiling and melting points would depend on the strength of the intermolecular forces, which are influenced by the functional groups present .科学的研究の応用
Synthesis and Characterization
Intermolecular Interactions : A study by Shukla et al. (2014) synthesized and characterized two biologically active 1,2,4-triazole derivatives, focusing on their crystal structures and the presence of various intermolecular interactions such as C–H⋯O and π⋯π interactions. This detailed analysis helps in understanding the compound's structural stability and potential reactivity (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
π-Hole Tetrel Bonding Interactions : Another study by Ahmed et al. (2020) investigated the synthesis and X-ray characterization of four triazole derivatives, revealing the formation of self-assembled dimers through O⋯π-hole tetrel bonding interactions. Such studies are crucial for understanding how these compounds might interact in biological systems or during catalytic processes (Ahmed et al., 2020).
Biological Activities
α-Glucosidase Inhibitory, Antimicrobial, and Antioxidant Activities : Menteşe et al. (2015) synthesized a series of benzimidazole derivatives containing 1,2,4-triazole and other heterocyclic rings. These compounds were screened for α-glucosidase inhibitory, antimicrobial, and antioxidant activities, highlighting their potential therapeutic applications (Menteşe, Ülker, & Kahveci, 2015).
Corrosion Inhibition : Negrón-Silva et al. (2013) synthesized 1,4-disubstituted 1,2,3-triazoles and studied their corrosion inhibiting properties on steel, showcasing the compound's utility in protecting industrial materials (Negrón-Silva et al., 2013).
Anticonvulsant Activity : Zheng et al. (2013) designed and synthesized a series of 4-(4-substitutedphenyl)-3-methyl-1H-1,2,4-triazol-5(4H)-ones, evaluating their anticonvulsant activities. Compound 4n, in particular, showed significant anticonvulsant activity and safety profile, indicating the potential for developing new therapeutic agents for epilepsy (Zheng et al., 2013).
特性
IUPAC Name |
(4-fluorophenyl)methyl 1-(4-bromo-3-methylphenyl)-5-methyltriazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrFN3O2/c1-11-9-15(7-8-16(11)19)23-12(2)17(21-22-23)18(24)25-10-13-3-5-14(20)6-4-13/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNYIJUVVGFYOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=C(N=N2)C(=O)OCC3=CC=C(C=C3)F)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluorobenzyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2877010.png)
![4-[(2,3,5,6-Tetrafluorophenoxy)methyl]benzohydrazide](/img/structure/B2877012.png)
![N-[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine dihydrochloride](/img/structure/B2877013.png)
![Methyl (E)-2-[[2-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]thiazin-4-yl)acetyl]amino]-5-phenylpent-4-enoate](/img/structure/B2877015.png)
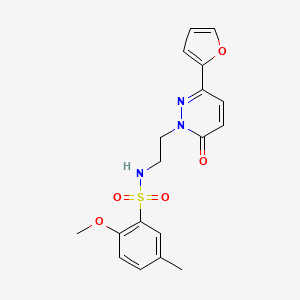
![benzyl {[3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B2877019.png)
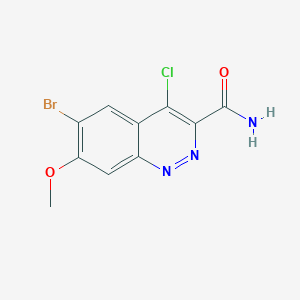
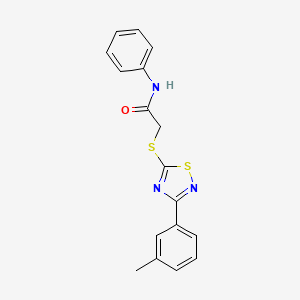
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]adamantane-2-carboxylic acid](/img/structure/B2877024.png)
![[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]hydrazine](/img/structure/B2877025.png)
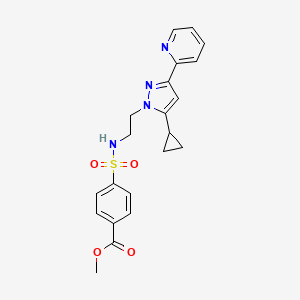
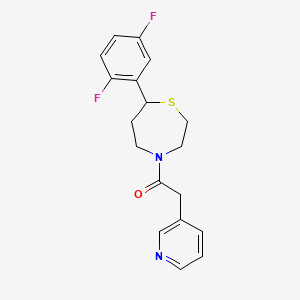
![4-[(2,4-Dimethylbenzyl)oxy]butan-1-ol](/img/structure/B2877031.png)